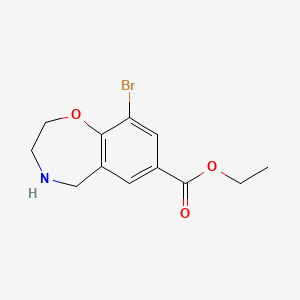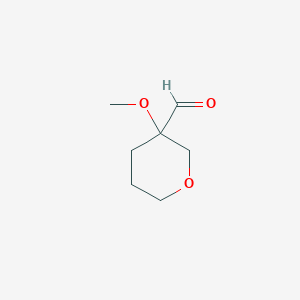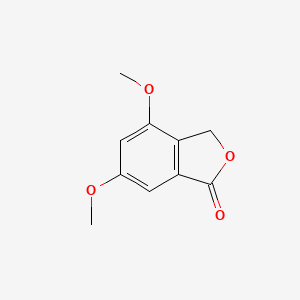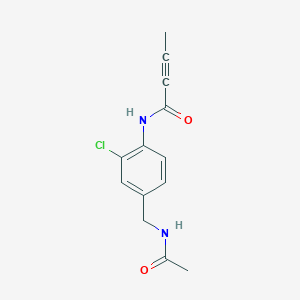
1-methanesulfonyl-3-(4-methoxyphenyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methanesulfonyl-3-(4-methoxyphenyl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen. The presence of a methoxyphenyl group and a methylsulfonyl group in its structure makes it a compound of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-3-(4-methoxyphenyl)azepane typically involves the following steps:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step often involves the use of 4-methoxyphenyl derivatives in substitution reactions.
Addition of the Methylsulfonyl Group: This can be done using methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-methanesulfonyl-3-(4-methoxyphenyl)azepane can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The azepane ring can undergo substitution reactions at the nitrogen atom or other positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted azepane derivatives.
科学研究应用
1-methanesulfonyl-3-(4-methoxyphenyl)azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 1-methanesulfonyl-3-(4-methoxyphenyl)azepane involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with aromatic receptors, while the methylsulfonyl group can participate in various biochemical reactions. These interactions can lead to modulation of biological pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)propionic acid: Similar in structure but lacks the azepane ring.
2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but has different functional groups and reactivity.
Uniqueness
1-methanesulfonyl-3-(4-methoxyphenyl)azepane is unique due to the combination of its azepane ring, methoxyphenyl group, and methylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
属性
IUPAC Name |
3-(4-methoxyphenyl)-1-methylsulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-18-14-8-6-12(7-9-14)13-5-3-4-10-15(11-13)19(2,16)17/h6-9,13H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSOCJINNWOOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate](/img/structure/B2784638.png)



![N-(4-fluorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2784644.png)
![6-Cyclopropyl-2-{1-[2-(naphthalen-2-yloxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2784646.png)
![N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide](/img/structure/B2784647.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B2784648.png)
![3-(4-CHLOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE](/img/structure/B2784651.png)
![3-(3,4-dimethoxyphenyl)-5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2784654.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2784656.png)

![4-[3-(4-methoxyphenoxy)propyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B2784660.png)
